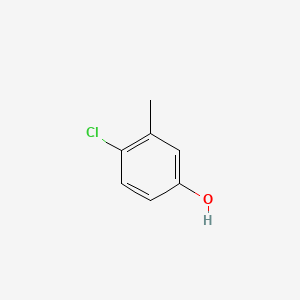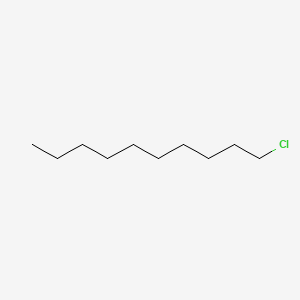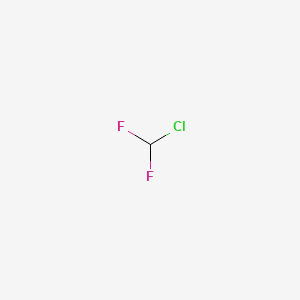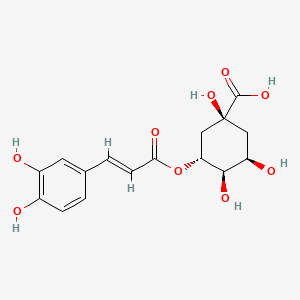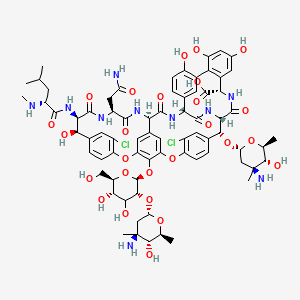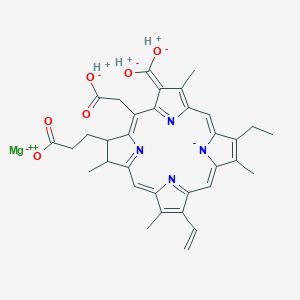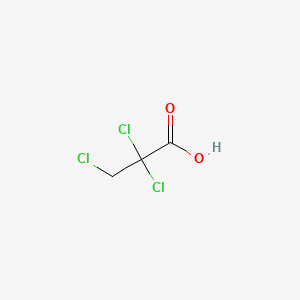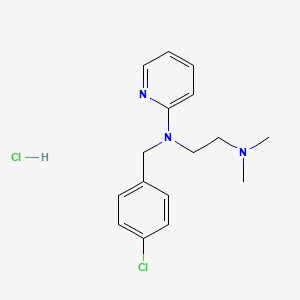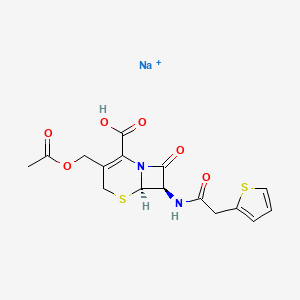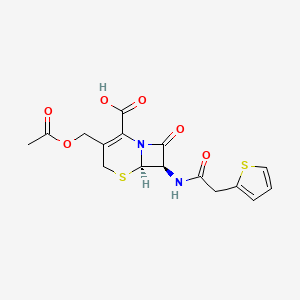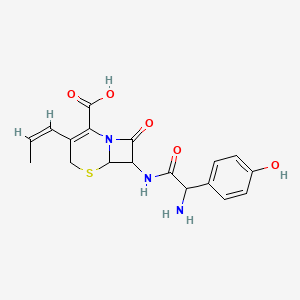
Cefprozil
Übersicht
Beschreibung
Cefprozil monohydrate is a semi-synthetic broad-spectrum cephalosporin antibiotic . It is commonly used to treat a variety of bacterial infections, including those of the ear and skin, bronchitis, and others . It is a cis and trans isomeric mixture (≥ 90% cis) and is a pale yellow to yellow crystalline powder .
Molecular Structure Analysis
This compound monohydrate crystallizes in space group P21 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å3, and Z = 4 . The molecular formula for the monohydrate is C18H19N3O5S.H2O and a molecular weight of 407.45 .Chemical Reactions Analysis
This compound monohydrate is susceptible to degradation under various stress conditions such as hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical And Chemical Properties Analysis
This compound monohydrate is a pale yellow to yellow crystalline powder . It is well absorbed (95%) with an average plasma half-life in normal subjects of 1.3 hours .In Vivo
Cefprozil monohydrate has been studied extensively in vivo. It has been used to treat bacterial infections in animal models, including mice, rats, and cats. It has demonstrated efficacy against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
In Vitro
Cefprozil monohydrate has also been studied extensively in vitro. It has been used to treat bacterial infections in cell culture systems, including E. coli and S. aureus. It has demonstrated efficacy against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
Wirkmechanismus
Cefprozil, also known as this compound hydrate or this compound monohydrate, is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections .
Target of Action
This compound primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
This compound, like the penicillins, is a beta-lactam antibiotic. It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
This compound exhibits linear pharmacokinetics relative to dose size . It is well absorbed, with approximately 94% of the dose being absorbed . Peak plasma concentrations are achieved 1-2 hours after oral administration . The drug is primarily excreted in the urine, with 60%-70% of the dose excreted as unchanged drug .
Result of Action
The molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and subsequent bioavailability of this compound can be affected by the presence or absence of food in the gastrointestinal tract . Furthermore, the effectiveness of this compound can be influenced by the type of bacteria and their resistance mechanisms .
Biologische Aktivität
Cefprozil monohydrate has been shown to be active against a wide range of Gram-positive and Gram-negative bacteria. It has demonstrated activity against a variety of bacterial infections, including skin, respiratory, and urinary tract infections.
Biochemical and Physiological Effects
This compound monohydrate has been shown to inhibit the synthesis of bacterial cell walls. This prevents the bacteria from growing and multiplying, which ultimately leads to their death. It has also been shown to reduce inflammation and reduce the severity of symptoms associated with bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Cefprozil monohydrate has several advantages for use in laboratory experiments. It is a broad-spectrum antibiotic, so it is effective against a wide range of bacterial infections. It is also relatively safe and has few side effects. The main limitation is that it is not effective against some Gram-positive bacteria, such as Staphylococcus aureus.
Zukünftige Richtungen
The future of cefprozil monohydrate research is promising. Researchers are looking for ways to improve its efficacy against Gram-positive bacteria, as well as to explore its potential applications in the treatment of other bacterial infections. Additionally, researchers are exploring the possibility of using this compound monohydrate as a prophylactic agent to prevent bacterial infections. Other potential applications include its use as an adjuvant therapy to enhance the effectiveness of other antibiotics. Finally, researchers are looking for ways to reduce the cost of this compound monohydrate to make it more accessible to those in need.
Wissenschaftliche Forschungsanwendungen
Breitband-Antibakterielle Aktivität
Cefprozil ist ein semisynthetisches Beta-Lactam-Cephalosporin, das ein breites antibakterielles Spektrum besitzt . Es kann aeroben gram-positiven und -negativen Bakterien widerstehen . Es wurde berichtet, dass es antibakterielle Aktivität gegen Gram-positive Bakterien wie Streptococcus pyogenes, Streptococcus pneumoniae, Streptococcus agalactiae und Staphylococcus aureus aufweist .
Behandlung verschiedener Infektionen
This compound kann auch zur Behandlung von Infektionen der Atemwege, der Haut oder der Harnwege verwendet werden, die durch einige Anaerobier verursacht werden . Seine klinische Wirkung als Antibiotikum ist seit langem bestätigt .
Pharmakokinetik und Bioäquivalenzstudien
This compound wurde in pharmakokinetischen und Bioäquivalenzstudien verwendet . So wurde beispielsweise eine Studie durchgeführt, um die Bioäquivalenz der Granulatformulierung zu einer Trockenaufhängung bei gesunden chinesischen Freiwilligen zu beurteilen und die pharmakokinetischen (PK-)Profile von this compound zu schätzen .
Populations-Pharmakokinetik
Populations-Pharmakokinetik (PPKs) von this compound wurden untersucht. Ein PPK-Modell für this compound wäre ein großer Vorteil für die klinische Anwendung . Das endgültige PPK-Modell für cis-, trans- und Gesamt-Cefprozil wurde erstellt und validiert .
Entwicklung von Formulierungen
Eine Granulatformulierung von this compound wurde entwickelt, um die Medikamentenadhärenz der Patienten zu verbessern . Die PK-Parameter der Granulatformulierung von this compound waren ähnlich denen der Suspension .
Spektrometrische Untersuchung
This compound wurde in spektrometrischen Untersuchungen verwendet. Die erste Methode basierte auf der Wechselwirkung des Medikaments mit 3-Methyl-benzothiazolinon-2-hydrazon (MBTH) in Gegenwart von Cer(IV)-ammoniumsulfat oder Eisen(III)-chlorid als Oxidationsmittel .
Safety and Hazards
Cefprozil may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, chills, sore throat, mouth sores, pale or yellowed skin, dark colored urine, fever, confusion or weakness, easy bruising, unusual bleeding, a seizure, or kidney problems . It should be handled with care to avoid dust formation and contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
Cefprozil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound interacts with various enzymes and proteins, including PBPs, which are essential for maintaining the integrity of the bacterial cell wall.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts the structural integrity of bacterial cells, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of PBPs by this compound prevents the bacteria from forming a functional cell wall, which is essential for their survival . Consequently, this compound effectively eliminates bacterial infections by targeting and destroying the bacterial cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are enzymes involved in the synthesis of the bacterial cell wall . By binding to these proteins, this compound inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. Additionally, this compound may interfere with autolysin inhibitors, further promoting cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its efficacy. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in bacterial cell morphology and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe for use in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. It is metabolized in the liver and excreted primarily through the kidneys . The enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidation and conjugation of this compound . These metabolic pathways ensure the efficient clearance of this compound from the body, preventing its accumulation and potential toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the respiratory tract, skin, and soft tissues . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is essential for its therapeutic efficacy in treating bacterial infections.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . This compound targets the PBPs located in the cell wall, inhibiting their function and leading to cell lysis . The localization of this compound to the bacterial cell wall is crucial for its activity, as it ensures that the antibiotic reaches its target site and effectively disrupts cell wall synthesis.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-CIRGZYLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111900-24-4, 121123-17-9 | |
| Record name | Cefprozil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefprozil hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPROZIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cefprozil?
A: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] this compound binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A: this compound exists in a hydrated form known as this compound monohydrate. Its molecular formula is C18H19N3O5S·H2O, and its molecular weight is 407.45 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A: Yes, infrared spectroscopy has been used to study this compound monohydrate. This technique confirmed the protonation state of functional groups within the molecule, which differs from the neutral form. []
Q4: What is the bioavailability of this compound?
A: this compound exhibits excellent absorption after oral administration. Studies in humans have demonstrated an absolute bioavailability of approximately 89-94%. []
Q5: How is this compound metabolized and excreted?
A: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism. Renal clearance accounts for a significant portion of its elimination, although nonrenal clearance also plays a role. []
Q6: Does food affect the absorption of this compound?
A: Unlike some other cephalosporins, this compound's extent of absorption and rate of elimination remain mostly unaffected by food. While food may slightly delay the time to peak concentration, it does not significantly impact the overall drug levels in the blood. []
Q7: How does this compound penetrate into different tissues?
A: this compound demonstrates good tissue penetration. Studies have shown its presence in various tissues and fluids, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [] Notably, concentrations in these tissues remain higher than the minimum inhibitory concentrations (MICs) for common pathogens associated with infections in those sites.
Q8: How do the pharmacokinetic parameters of this compound compare to those of cefaclor?
A: While this compound might be absorbed slightly slower and reach lower peak concentrations in plasma compared to cefaclor, it exhibits a significantly longer half-life (approximately twofold). [, , ] Consequently, the area under the curve (AUC) for this compound is notably larger, suggesting a greater overall exposure to the drug compared to cefaclor at the same dose. []
Q9: What types of infections is this compound used to treat?
A9: this compound is primarily indicated for treating bacterial infections caused by susceptible organisms. These include:
- Respiratory tract infections: Otitis media, sinusitis, pharyngitis, tonsillitis, acute bacterial exacerbations of chronic bronchitis. [, , , , ]
- Skin and skin structure infections: Impetigo, abscesses, cellulitis. [, ]
- Urinary tract infections: Cystitis, pyelonephritis. []
Q10: How effective is this compound compared to other antibiotics?
A: Clinical trials have demonstrated that this compound exhibits comparable or superior efficacy to other commonly prescribed antibiotics for various infections. [, , , , ] Notably, it shows effectiveness in treating children with recurrent and persistent acute otitis media. []
Q11: What is the usual dosage regimen for this compound?
A11: Dosage regimens for this compound are not discussed in this Q&A section, as the focus is on scientific research and not clinical guidance.
Q12: Are there any known mechanisms of resistance to this compound?
A: Yes, bacteria can develop resistance to this compound through various mechanisms, primarily through mutations in penicillin-binding proteins (PBPs). [, ] Changes in PBPs, especially PBP1a and PBP2x, can reduce this compound's binding affinity and effectiveness. [] Other resistance mechanisms include the production of β-lactamases, which can hydrolyze this compound, rendering it inactive. [, ]
Q13: Does this compound show cross-resistance with other antibiotics?
A: Cross-resistance is possible, especially with other β-lactam antibiotics like penicillin and other cephalosporins. [, ] Resistance mechanisms, like modified PBPs or β-lactamase production, can confer resistance to multiple β-lactams.
Q14: What analytical methods are used to determine this compound concentrations?
A: Several analytical methods are employed for quantifying this compound levels in various matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is widely used to determine this compound concentrations in plasma, urine, and other biological samples. [, , , , , , , , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the simultaneous measurement of both cis and trans isomers of this compound in plasma. [, ]* Bioassay: Microbiological assays can also be used to determine this compound concentrations, particularly in middle ear fluid samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



